N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives have been studied for their potential anti-inflammatory and anti-tubercular properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their C, H and N analysis .Scientific Research Applications
Antibacterial and Antifungal Agents Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. For example, novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity, without being cytotoxic to mammalian cells at effective concentrations (Palkar et al., 2017). This suggests potential research pathways for the development of new antimicrobial agents.
Anticancer Research Structurally related compounds have also been synthesized and evaluated for their anticancer activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent anti-tumor agents against various cancer cell lines, including those for colon and breast cancer, demonstrating significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015). These findings indicate a potential area of research for the design and synthesis of novel compounds with anticancer properties.
Antioxidant Properties Research into the antioxidant properties of related compounds, such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, has revealed moderate to significant radical scavenging activity. This suggests the potential for these compounds to serve as templates for the development of new antioxidants (Ahmad et al., 2012).
Antitumor and Anti-lipoxygenase Agents Further, novel pyrazolopyrimidines derivatives have been explored for their antitumor and anti-5-lipoxygenase activities, showcasing structure-activity relationships crucial for the development of new therapeutic agents (Rahmouni et al., 2016). This area of research emphasizes the potential for designing compounds targeting specific pathways in cancer and inflammation.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDBRGKWJVMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.